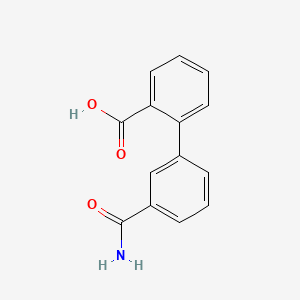

2-(3-Aminocarbonylphenyl)benzoic acid

Description

Properties

IUPAC Name |

2-(3-carbamoylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c15-13(16)10-5-3-4-9(8-10)11-6-1-2-7-12(11)14(17)18/h1-8H,(H2,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIXBQJJUCVBEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70683288 | |

| Record name | 3'-Carbamoyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261998-37-1 | |

| Record name | 3'-Carbamoyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminocarbonylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in an inert atmosphere to prevent oxidation.

Another method involves the hydrolysis of nitriles, where the nitrile group is converted to a carboxylic acid group under acidic or basic conditions . This method is often used in industrial settings due to its efficiency and scalability.

Industrial Production Methods

In industrial production, the synthesis of 2-(3-Aminocarbonylphenyl)benzoic acid often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminocarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the aminocarbonyl group to an amine or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(3-Aminocarbonylphenyl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Aminocarbonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The aminocarbonyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing their activity .

Comparison with Similar Compounds

Table 1: Structural Features of Benzoic Acid Derivatives

Key Observations :

- Substituent Bulkiness: The dicyanoethenyl group in introduces steric hindrance, leading to atropisomerism (restricted rotation), whereas the carbamoyl group in the target compound is less bulky but more polar.

- Electron Effects : The nitro group in ’s compound is strongly electron-withdrawing, increasing acidity compared to the carbamoyl group, which is electron-neutral due to resonance.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Calculated based on molecular formula C14H12N2O3.

Acidity (pKa) :

- The carboxylic acid group in benzoic acid derivatives typically has a pKa ~4.2. Substituents alter this:

Spectroscopic and Crystallographic Analysis

Table 3: Spectroscopic Signatures

*Predicted based on analogous structures.

Crystallography :

- 2-(2-Ethoxy-2-oxoacetamido)benzoic acid crystallizes in a triclinic system (space group P1) with hydrogen-bonded chains along the [111] direction (O–H···O and C–H···O bonds, 2.6–2.7 Å) .

- Atropisomeric analogues (): Form non-centrosymmetric dimers with O–H···O bonds (2.58–2.68 Å) due to steric constraints .

- Target compound : Likely forms dimers or chains via O–H···O (carboxylic acid) and N–H···O (amide) interactions, similar to .

Chemical Reactivity :

- Esterification : The ethoxy group in ’s compound is hydrolytically labile, whereas the carbamoyl group in the target compound is stable under basic conditions.

- Amide Coupling: The target compound’s carbamoyl group can participate in further derivatization (e.g., peptide coupling), unlike nitro or cyano groups.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(3-Aminocarbonylphenyl)benzoic acid, and how is its structural integrity validated?

- Methodological Answer : A plausible route involves coupling reactions (e.g., Suzuki-Miyaura) between halogenated benzoic acid derivatives and aminocarbonylphenyl boronic acids. Post-synthesis, structural validation requires 1H/13C NMR to confirm aromatic proton environments and carboxamide functionality . X-ray crystallography resolves stereochemical ambiguities, while HPLC (≥95% purity threshold) ensures minimal impurities .

Q. How do the solubility and stability of 2-(3-Aminocarbonylphenyl)benzoic acid influence experimental workflows?

- Methodological Answer : Solubility screening in polar aprotic solvents (e.g., DMSO, DMF) is critical for reaction design. Stability studies under varying pH (2–12) and temperatures (4–60°C) via UV-Vis spectroscopy identify optimal storage conditions. For example, analogs like 4-aminosalicylic acid degrade above 40°C, necessitating refrigeration for long-term stability .

Q. Which spectroscopic techniques are most effective for characterizing functional groups in 2-(3-Aminocarbonylphenyl)benzoic acid?

- Methodological Answer : FT-IR identifies the carboxamide (N–H stretch: ~3300 cm⁻¹) and carboxylic acid (C=O: ~1700 cm⁻¹) groups. Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 256.0844 for C14H11NO3), while 2D NMR (COSY, HSQC) maps spin-spin coupling and quaternary carbon assignments .

Advanced Research Questions

Q. How can steric hindrance from the aminocarbonyl group be mitigated during synthesis to improve reaction yields?

- Methodological Answer : Steric challenges are addressed using bulky ligands (e.g., XPhos) in palladium-catalyzed cross-couplings to enhance regioselectivity. Microwave-assisted synthesis (120°C, 30 min) accelerates kinetics, as demonstrated for structurally hindered biphenylcarboxylic acids . Yield optimization (>80%) may require iterative Design of Experiments (DoE) to balance temperature, catalyst loading, and solvent polarity .

Q. What computational strategies predict the bioactivity of 2-(3-Aminocarbonylphenyl)benzoic acid against antimicrobial targets?

- Methodological Answer : Molecular docking (AutoDock Vina) models interactions with bacterial enoyl-ACP reductase (FabI), a target for antimicrobials. MD simulations (GROMACS) assess binding stability (RMSD < 2.0 Å over 100 ns). Comparative studies with 5-aminosalicylic acid (MIC: 8 µg/mL against E. coli) guide experimental validation via microbroth dilution assays .

Q. How can contradictory reports on the compound’s biological activity be resolved?

- Methodological Answer : Discrepancies arise from assay variability (e.g., cell line specificity, incubation time). A meta-analysis of IC50 values across studies identifies outliers, while standardized cell viability assays (MTT/WST-1) under controlled O2 levels (5% CO2, 37°C) reduce experimental noise. Dose-response curves (0.1–100 µM) with triplicate replicates enhance reproducibility .

Q. What role does the carboxamide moiety play in modulating material science applications?

- Methodological Answer : The carboxamide group enhances hydrogen-bonding networks in polymer matrices, improving thermal stability (TGA: decomposition >250°C). DSC analyzes glass transition temperatures (Tg) in polyamide composites, while XRD quantifies crystallinity changes (e.g., 15% increase with 10 wt% additive loading) .

Key Research Gaps

- Mechanistic Insights : Limited data on the compound’s metabolic pathways in mammalian systems. Stable isotope labeling (13C/15N) paired with LC-MS/MS could map biotransformation products.

- Material Interfaces : Interactions with indoor surfaces (e.g., silica, polymers) remain unexplored. Microspectroscopic imaging (AFM-IR) may elucidate adsorption dynamics relevant to environmental chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.